Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . The primary targets of thiazole derivatives are often enzymes or receptors involved in these biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling . The specific interaction of this compound with its targets would depend on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the protein’s associated biochemical pathway . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Based on the known biological activities of thiazole derivatives, it can be inferred that this compound may have potential antimicrobial, antifungal, antiviral, or antitumor effects .
Preparation Methods
The synthesis of Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common method starts with the reaction of 2-aminothiazole with ethyl bromoacetate to form ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Chemical Reactions Analysis
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound’s azido group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
Ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-acetate: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Azido-1,3-thiazole: Similar in structure but lacks the ethyl acetate group, which can influence its solubility and reactivity.
Thiazole: The parent compound, which lacks both the azido and ethyl acetate groups, making it less versatile in synthetic applications
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-2-13-6(12)3-5-4-14-7(9-5)10-11-8/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJOTNWOMGPRMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361634-07-1 |
Source
|
Record name | ethyl 2-(2-azido-1,3-thiazol-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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